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Compound of Interest

Compound Name: 15:0 PC

Cat. No.: B1228683

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dipentadecanoyl-sn-
glycero-3-phosphocholine (15:0 PC) to modulate the fluidity of lipid bilayers. This document
includes detailed experimental protocols and quantitative data to assist in the design and
execution of experiments for various research and drug development applications.

Introduction to 15:0 PC and Membrane Fluidity

15:0 PC is a saturated phosphatidylcholine with 15-carbon acyl chains. Its intermediate chain
length results in a gel-to-liquid crystalline phase transition temperature (Tm) of 34-35°C,
making it a valuable tool for manipulating membrane fluidity in a physiologically relevant
temperature range.[1] By incorporating 15:0 PC into lipid bilayers composed of lipids with
higher or lower transition temperatures, researchers can precisely tune the fluidity of the
membrane to study its impact on protein function, cellular signaling, and drug-membrane
interactions.

Quantitative Data on the Physicochemical
Properties of 15:0 PC-Containing Bilayers

The physical properties of lipid bilayers are significantly influenced by their composition. The
following tables summarize key quantitative data on the effects of 15:0 PC in both pure and
mixed lipid systems.
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Table 1: Phase Transition Temperatures (Tm) of Pure Phospholipids

Transition Temperature

Phospholipid Acyl Chain Composition (Tm) (°C)
15:0 PC 15:0/15:0 35[1]

14:0 PC (DMPCQC) 14:0/14:0 24

16:0 PC (DPPC) 16:0/16:0 41

18:0 PC (DSPC) 18:0/18:0 55

18:1 (A9-cis) PC (DOPC) 18:1/18:1 -17

Table 2: Influence of Composition on Bilayer Thickness and Lateral Diffusion in Mixed Lipid

Systems

Lipid Composition
. Phase at 22°C
(molar ratio)

Bilayer Thickness

(A)

Lateral Diffusion
Coefficient (um?/s)

15:0-PC/DOPC/Chol )
Ld+Lo coexistence

Ld phase: ~30-31, Lo

Not explicitly
measured for this

mixture, but Ld phase

(40/40/20) phase: ~35-37 S
diffusion is generally
faster.
DOPC (pure) Ld (fluid) ~38.9 ~7.2
Significantly lower
DPPC (pure) LB (gel) ~48

than Ld phase

Note: Ld refers to the liquid-disordered phase (more fluid), and Lo refers to the liquid-ordered

phase (less fluid). Data for the ternary mixture is derived from cryo-EM imaging.

Experimental Protocols

Detailed methodologies for key experiments involving the use of 15:0 PC to modulate lipid

bilayer fluidity are provided below.
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Protocol 1: Preparation of Unilamellar Liposomes by
Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes with a defined
lipid composition.

Materials:

e 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC)

Other desired lipids (e.g., DPPC, DOPC)

Chloroform

Hydration buffer (e.g., phosphate-buffered saline, PBS)

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
e Lipid Film Formation:

o Dissolve the desired lipids (e.g., a mixture of 15:0 PC and DPPC) in chloroform in a round-
bottom flask.

o Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the
flask's inner surface.

o Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
e Hydration:

o Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated
to a temperature above the Tm of the lipid mixture to ensure proper hydration and
formation of multilamellar vesicles (MLVs).
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o Extrusion:

o To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion
through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

o Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure
a homogenous population of unilamellar vesicles. The extruder should be maintained at a
temperature above the Tm of the lipid mixture.

Step 1: Lipid Film Formation Step 2: Hydration Step 3: Extrusion
Dissolve Lipids _ | Evaporate Solvent »| Dry under Vacuum .| Hydrate Film L Extrude through
in Chloroform . (Rotary Evaporator) it with Buffer i Polycarbonate Membrane

Click to download full resolution via product page

Workflow for Unilamellar Liposome Preparation.

Protocol 2: Determination of Phase Transition
Temperature (Tm) by Differential Scanning Calorimetry
(DSC)

DSC is a powerful technique for characterizing the thermotropic behavior of lipid bilayers.
Materials:

e Liposome suspension (from Protocol 1)

 Differential Scanning Calorimeter (DSC)

o Reference buffer (the same buffer used for liposome hydration)

Procedure:

e Sample Preparation:
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o Accurately pipette the liposome suspension into a DSC sample pan.
o Pipette an equal volume of the reference buffer into a reference pan.

o Seal both pans hermetically.

e DSC Measurement:
o Place the sample and reference pans into the DSC instrument.
o Equilibrate the system at a temperature below the expected Tm.

o Scan the temperature at a controlled rate (e.g., 1-2°C/minute) over a range that
encompasses the phase transition of the lipid mixture.

o Record the heat flow as a function of temperature. The peak of the endothermic transition
corresponds to the Tm.

Sample Preparation

Load Reference
Buffer

DSC Measurement Data Analysis

Determine Tm
Record Heat Flow (Peak of Endotherm)

\ 4

Load L1p0§0me Seal Pans Pl.ace Pans Equilibrate Scan Temperature
Suspension in DSC Temperature

Click to download full resolution via product page

Workflow for DSC Measurement of Liposome Tm.

Protocol 3: Measurement of Lateral Diffusion by
Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to quantify the two-dimensional lateral diffusion of
fluorescently labeled molecules within a membrane.
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Materials:

Liposome suspension containing a fluorescently labeled lipid probe (e.g., NBD-PC)

Confocal laser scanning microscope with a high-power laser for bleaching

Microscope slides and coverslips

FRAP analysis software
Procedure:
e Sample Preparation:

o Prepare liposomes as described in Protocol 1, including a small mole percentage (e.g.,
0.5-1 mol%) of a fluorescent lipid probe in the initial lipid mixture.

o Mount the liposome suspension on a microscope slide.

¢ FRAP Measurement:

o

Identify a region of interest (ROI) on the liposome membrane.

[¢]

Acquire a few pre-bleach images of the ROI.

o

Use a high-intensity laser to photobleach the fluorescent probes within the ROI.

[e]

Acquire a time-lapse series of images of the ROI as fluorescent probes from the
surrounding area diffuse into the bleached region.

o Data Analysis:
o Measure the fluorescence intensity of the ROI in the post-bleach images over time.

o Fit the fluorescence recovery curve to an appropriate diffusion model to calculate the
lateral diffusion coefficient (D).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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